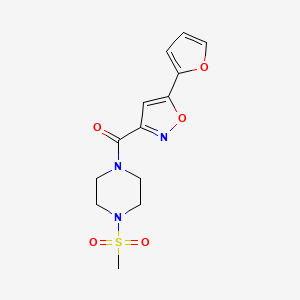
(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in various biomedical applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization.
Wissenschaftliche Forschungsanwendungen
Corrosion Prevention
Singaravelu and Bhadusha (2022) synthesized a novel organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABSPFM)], which showed better inhibition efficiency on mild steel corrosion in an acidic medium. The compound acted as a mixed-type inhibitor, demonstrating enhanced surface protection against corrosion through electrochemical and surface morphology analyses (Singaravelu & Bhadusha, 2022).
Therapeutic Agent Synthesis
Hussain et al. (2017) targeted a new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives for their enzyme inhibitory activity. These compounds showed significant inhibitory effects against acetyl- and butyrylcholinesterase, with one compound exhibiting an excellent inhibitory effect. Additionally, all synthesized molecules displayed activity against both Gram-positive and Gram-negative bacterial strains, indicating their potential as therapeutic agents (Hussain et al., 2017).
Enzyme Inhibitory Activity
The study by Singaravelu, Bhadusha, and Dharmalingam (2022) also emphasized the inhibitive effect of organic inhibitors, including [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-ABPFM)], on the corrosion of mild steel in an acidic medium. These compounds not only prevented corrosion effectively but also showed promising inhibition efficiency, supporting their potential application in protecting metal surfaces (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-22(18,19)16-6-4-15(5-7-16)13(17)10-9-12(21-14-10)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMTBZVPDHUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-bromobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2869945.png)
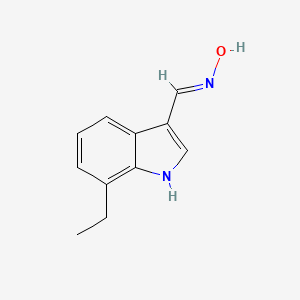
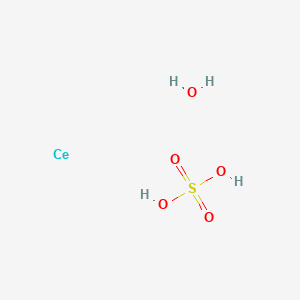
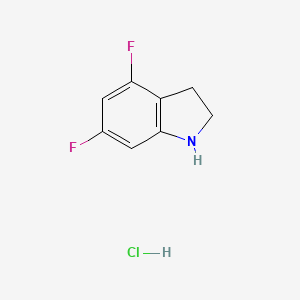
![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)
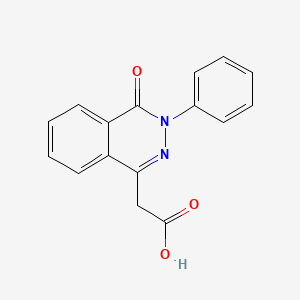
![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)
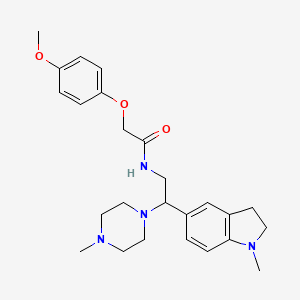
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)
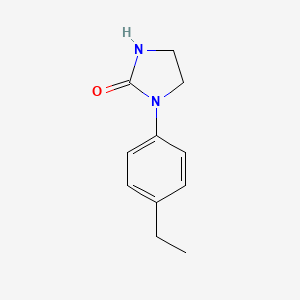
![5-Isocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B2869959.png)
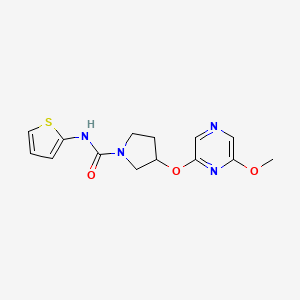
![N-cyclohexyl-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2869963.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)